2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide
CAS No.: 1207000-22-3
Cat. No.: VC4985417
Molecular Formula: C16H16N4O3S2
Molecular Weight: 376.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207000-22-3 |
|---|---|
| Molecular Formula | C16H16N4O3S2 |
| Molecular Weight | 376.45 |
| IUPAC Name | 2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O3S2/c17-25(22,23)13-5-3-12(4-6-13)7-8-18-15(21)14-11-24-16(19-14)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,18,21)(H2,17,22,23) |
| Standard InChI Key | ICIGDSKVOOTCER-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Synthesis
The synthesis of 2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide likely involves multi-step reactions incorporating the following steps:
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Formation of the Thiazole Core:
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Thiazoles are typically synthesized via Hantzsch thiazole synthesis, which involves a reaction between α-haloketones and thioamides.
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In this case, a precursor like 4-carboxy-thioamide could be used.
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Introduction of the Pyrrole Group:
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A pyrrole derivative can be attached to the thiazole ring through electrophilic substitution or coupling reactions.
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Attachment of Sulfonamide Substituent:
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The sulfonamide group is introduced by reacting a sulfonyl chloride (e.g., 4-sulfamoylbenzyl chloride) with an amine group on the thiazole scaffold.
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Final Amidation:
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The carboxylic acid functional group on the thiazole ring undergoes amidation with an amine to yield the final carboxamide structure.
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Potential Applications:
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Antimicrobial Activity:
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Sulfonamide derivatives are well-known for their antibacterial properties by inhibiting dihydropteroate synthase.
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The thiazole and pyrrole rings may enhance activity against Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Properties:
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Sulfonamides have been studied for their role in modulating inflammatory pathways, potentially through cyclooxygenase inhibition.
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Anticancer Potential:
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The combination of heterocyclic rings like thiazole and pyrrole is often explored for antiproliferative effects against cancer cell lines.
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Mechanism of Action:
The compound may act by interacting with biological targets such as enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions facilitated by its heterocyclic framework.
Spectroscopic Characterization
To confirm the structure of this compound, standard analytical techniques are used:
| Technique | Observations |
|---|---|
| NMR (1H & 13C) | Signals corresponding to aromatic protons (pyrrole, phenyl), carboxamide NH |
| IR Spectroscopy | Peaks for sulfonamide (-SO2NH), amide (C=O), and thiazole vibrations |
| Mass Spectrometry | Molecular ion peak at ~364 m/z confirming molecular weight |
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